Fmoc-4-氨甲基苯乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorenylmethoxycarbonyl derivatives involves several key steps, including the preparation of N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines and their condensation to afford protected amino acids or their derivatives. One method includes the K2CO3-catalyzed N-alkylation of N,O-bis(tert-butoxycarbonyl)hydroxylamine, followed by condensation with polystyrene to facilitate the synthesis of N-substituted hydroxamic acids (Mellor & Chan, 1997).

Molecular Structure Analysis

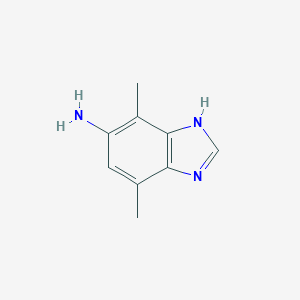

The molecular structure of fluorenylmethoxycarbonyl derivatives often features a planar acetic acid moiety with attached groups at specific angles, contributing to their chemical behavior and reactivity. For example, 2-Amino-2-(2-fluorophenyl)acetic acid exhibits a planar acetate anion with a dihedral angle of 105.5 degrees, indicating structured spatial arrangement (Burns & Hagaman, 1993).

Chemical Reactions and Properties

Fluorenylmethoxycarbonyl derivatives participate in various chemical reactions, including the introduction of the Fmoc protecting group into amines, acids, alcohols, and other functional groups. A mild, rapid, and chemoselective procedure involves using 9-chloro-9-phenylfluorene for the protection of amino acids and their derivatives, demonstrating the compound's versatility in synthesis (Soley & Taylor, 2019).

Physical Properties Analysis

The physical properties of fluorenylmethoxycarbonyl derivatives, such as solubility and crystalline structure, are crucial for their application in peptide synthesis. The fluoren-9-ylmethoxycarbonyl (Fmoc) group, for instance, allows for easy removal under mild basic conditions without affecting other sensitive functional groups, making it highly suitable for iterative peptide synthesis processes (Gioeli & Chattopadhyaya, 1982).

Chemical Properties Analysis

The chemical properties of the Fmoc group, such as its stability under various conditions and reactivity towards different reagents, are fundamental to its widespread use in peptide chemistry. The Fmoc group's ability to protect hydroxy-groups efficiently, alongside its compatibility with a range of acid- and base-labile protecting groups, showcases its chemical versatility (Gioeli & Chattopadhyaya, 1982).

科学研究应用

胺类和氨基酸的Fmoc保护

Fmoc-4-氨甲基苯乙酸用于多种脂肪族和芳香族胺、氨基酸、氨基醇和氨基酚的Fmoc保护 . 据报道,该过程对环境友好,可以在温和、无催化剂的条件下,在水性介质中进行 . 在存在双齿亲核试剂的情况下,该反应已被证明具有化学选择性 .

生物化学研究

Fmoc-4-氨甲基苯乙酸用于生物化学研究,特别是在蛋白质组学方面 . 蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能。该化合物可用于合成肽,肽是由肽键连接的氨基酸单体组成的短链。

医药中间体

Fmoc-4-氨甲基苯乙酸用作医药中间体 . 医药中间体是在生产活性药物成分 (API) 的中间阶段形成的化合物。这些中间体用于合成最终的治疗分子。

安全和危害

作用机制

Target of Action

It is known that this compound is used in the synthesis of peptides , suggesting that its targets could be the amino groups of amino acids involved in peptide formation.

Mode of Action

The compound, also known as Fmoc-4-aminomethyl-phenylacetic acid, acts as a protecting group for the amino groups of amino acids during peptide synthesis . The 9-fluorenylmethoxycarbonyl (Fmoc) group in the compound is base-labile, meaning it can be removed under basic conditions . This property allows for the selective protection and deprotection of amino groups, facilitating the formation of peptide bonds .

Biochemical Pathways

The compound plays a crucial role in the chemical synthesis of peptides. It is involved in the protection of the amino groups of amino acids, preventing unwanted reactions during the peptide bond formation process . Once the peptide bond is formed, the Fmoc group can be removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain .

Result of Action

The primary result of the action of 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic Acid is the successful synthesis of peptides with the desired sequence . By protecting the amino groups of amino acids, the compound ensures that peptide bonds are formed at the correct locations, leading to the production of the intended peptide .

Action Environment

The action of 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic Acid is influenced by the conditions of the peptide synthesis process. The compound is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the environment is a critical factor influencing its action. Additionally, the compound is reported to be stable at temperatures between 0-8°C , suggesting that temperature is another important environmental factor.

属性

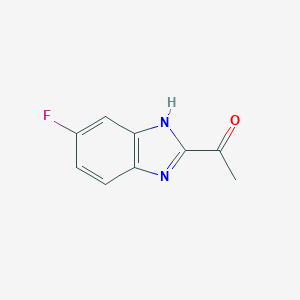

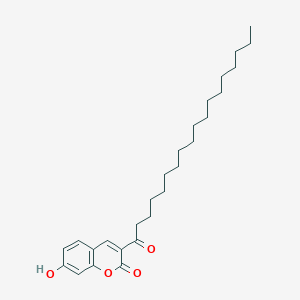

IUPAC Name |

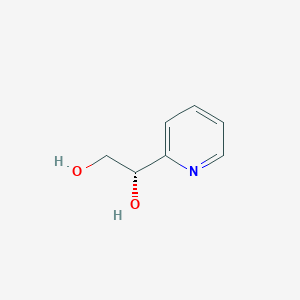

2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)13-16-9-11-17(12-10-16)14-25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKYGLCUQGQTNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176504-01-1 |

Source

|

| Record name | 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)](/img/structure/B68696.png)

![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)